![molecular formula C18H18O2 B11717573 [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)
[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane: is an organic compound characterized by the presence of a cyclopropane ring substituted with methoxyphenyl and methoxybenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane typically involves the reaction of 4-methoxybenzaldehyde with cyclopropane derivatives under specific conditions. One common method is the condensation reaction, where 4-methoxybenzaldehyde reacts with cyclopropane carboxylic acid derivatives in the presence of a base catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane involves its interaction with specific molecular targets. For instance, it may act as an antiestrogen by binding to estrogen receptors and inhibiting their activity. This interaction can lead to the suppression of estrogen-dependent cell proliferation, making it a potential candidate for the treatment of estrogen-dependent cancers .
Comparison with Similar Compounds
[Z]-1, 1-Dichloro-2,3 diphenyl-2-(4-methoxyphenyl)cyclopropane: This compound also exhibits antiestrogenic properties and is used in similar applications.
Cyclopropyl (4-methoxyphenyl)methanone: Another compound with a cyclopropane ring and methoxyphenyl group, used in various chemical syntheses.
Uniqueness: [1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane is unique due to its specific substitution pattern and the presence of both methoxyphenyl and methoxybenzylidene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18O2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-[cyclopropylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H18O2/c1-19-16-9-5-14(6-10-16)18(13-3-4-13)15-7-11-17(20-2)12-8-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
HJCHJNRRRBWFSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2CC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


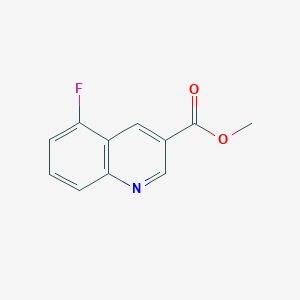
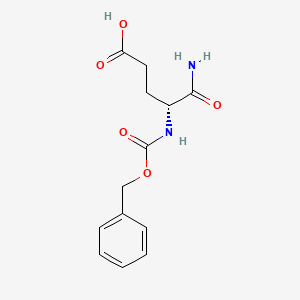
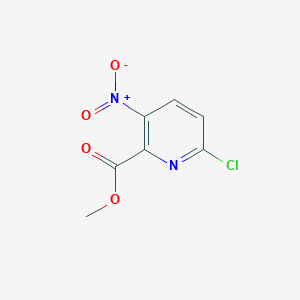
![1-[(3,5-Dichlorophenyl)methyl]piperazine hydrochloride](/img/structure/B11717504.png)


![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B11717515.png)

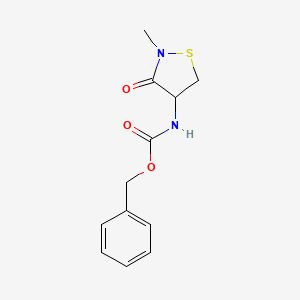
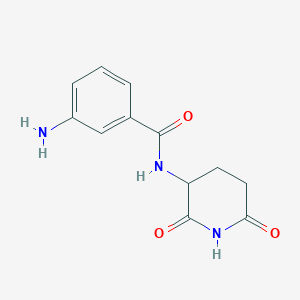
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
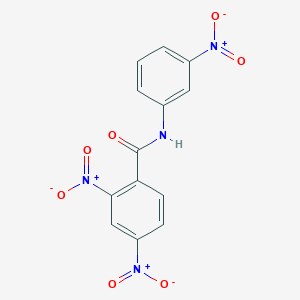
![Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate](/img/structure/B11717567.png)
